(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(16-5-6-17-15(11-16)7-8-21-17)24-9-1-2-13(12-24)10-18-22-19(23-26-18)14-3-4-14/h5-8,11,13-14,21H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDUYJRQCWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
The indole nucleus in the compound is known to be a biologically active pharmacophore, implying that it may interact with its targets in a manner similar to other indole derivatives.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse molecular and cellular effects.
Biological Activity
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a novel synthetic derivative that combines the piperidine and indole moieties with a 1,2,4-oxadiazole unit. Research into its biological activity reveals promising potential across various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.4 g/mol. The structure features a cyclopropyl group attached to the oxadiazole, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines with IC50 values that suggest effective cytotoxicity. In one study, an oxadiazole derivative demonstrated an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) cells and 9.27 µM against pleural mesothelioma (PXF 1752) cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| Compound C | PRXF 22Rv1 | 1.143 |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on similar oxadiazole derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and bacterial infections respectively . For example, synthesized derivatives exhibited IC50 values ranging from 0.63 to 6.28 µM against AChE .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 2.14 |
Antimicrobial Activity
In addition to anticancer properties, compounds with the oxadiazole moiety have demonstrated antimicrobial activities. A study highlighted that certain derivatives exhibited broad-spectrum antibacterial effects against various strains, suggesting their potential as new antibiotic agents .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced anticancer activity, making these compounds promising candidates for further development in cancer therapy .
- Enzyme Inhibition Research : Another research effort focused on synthesizing piperidine-based compounds that included the oxadiazole unit. These compounds were tested for their ability to inhibit AChE and showed promising results, indicating their potential use in treating Alzheimer’s disease .
- Antimicrobial Efficacy : A review highlighted the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains, demonstrating significant antibacterial activity which could lead to new treatment options in combating resistant bacterial infections .
Comparison with Similar Compounds
Structural Analog 1: BI 665915
Structure: 2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide Key Differences:
- Replaces the indole moiety with a pyrimidine-pyrazole system.
- Incorporates an acetamide group instead of a methanone bridge. Pharmacological Profile:
- Exhibits potent FLAP inhibition (IC₅₀ < 10 nM) and LTB₄ synthesis inhibition (IC₅₀ < 100 nM) in human whole blood .
- Superior pharmacokinetics (low human clearance predicted) compared to the target compound, which lacks published DMPK data.
Structural Analog 2: EP 1 808 168 B1 Derivatives
Structure : 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
Key Differences :
Structural Analog 3: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
Structure : Features an o-tolyl-substituted oxadiazole and a triazole ring instead of indole.
Key Differences :
- The triazole moiety offers different hydrogen-bonding capabilities versus the indole’s aromatic interactions .
Comparative Data Table
Research Findings and Insights
- Cyclopropyl vs. Isopropyl/O-Tolyl : The cyclopropyl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., isopropyl, o-tolyl) may compromise target engagement or solubility .
- Heterocycle Impact : Indole-containing analogs (target compound) are theorized to exhibit enhanced CNS permeability compared to pyrimidine or triazole variants due to indole’s brain-penetrant properties .
- Gaps in Data : Pharmacokinetic and binding affinity data for the target compound remain unreported, highlighting a need for experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
